molecular formula C19H30N2O6S B13383465 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid

Cat. No.: B13383465
M. Wt: 414.5 g/mol
InChI Key: AYRZQDGIMSIJLT-UHFFFAOYSA-N
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Description

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity, and a carboxylic acid group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid typically involves multiple steps, including the formation of the thiazole ring and the introduction of the acetoxy and tert-butoxycarbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The thiazole ring and carboxylic acid group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups to the thiazole ring or carboxylic acid group.

Scientific Research Applications

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a potential candidate for studying enzyme interactions and cellular processes.

    Medicine: The compound’s potential therapeutic properties can be explored for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid methyl ester
  • This compound ethyl ester

Uniqueness

Compared to similar compounds, this compound has unique structural features that can influence its reactivity and biological activity. The presence of the acetoxy and tert-butoxycarbonyl groups can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H30N2O6S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[1-acetyloxy-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C19H30N2O6S/c1-8-21(18(25)27-19(5,6)7)14(11(2)3)9-15(26-12(4)22)16-20-13(10-28-16)17(23)24/h10-11,14-15H,8-9H2,1-7H3,(H,23,24)

InChI Key

AYRZQDGIMSIJLT-UHFFFAOYSA-N

Canonical SMILES

CCN(C(CC(C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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